1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an aldehyde group at the 3-position of the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that has been the subject of extensive research
Mode of Action
It is known that the compound can present two possible tautomeric forms: the 1H- and 2H-isomers
Biochemical Pathways
The compound is part of a larger family of pyrazolopyridines, which have been shown to have diverse biomedical applications
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways such as the Ras/Erk and PI3K/Akt pathways . Furthermore, this compound can modulate gene expression, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of tropomyosin receptor kinases by binding to their active sites, preventing their phosphorylation and subsequent activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, this compound can induce sustained changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit key enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as sulfuric acid or amorphous carbon-supported sulfonic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine rings, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Reduction: 1H-Pyrazolo[3,4-b]pyridine-3-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1H-Pyrazolo[3,4-b]pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1H-Pyrazolo[3,4-b]pyridine-3-amine: Similar structure but with an amino group instead of an aldehyde .
Uniqueness: 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAQTGUMZSHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717151 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010073-87-6 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010073-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde in the development of new anti-inflammatory and analgesic drugs?
A1: this compound serves as a crucial building block in synthesizing 7-azaindazole-chalcone derivatives. [] These derivatives were then evaluated for their anti-inflammatory and analgesic properties. The study highlighted the potential of using this compound as a scaffold for developing new drug candidates targeting inflammation and pain.
Q2: How does the structure of the synthesized 7-azaindazole-chalcone derivatives, originating from this compound, affect their biological activity?
A2: The study demonstrated a structure-activity relationship (SAR) whereby the substituents on the synthesized 7-azaindazole-chalcone derivatives significantly influenced their anti-inflammatory and analgesic activities. [] For instance, compounds with a trifluoromethyl (CF3) or bromine (Br) group at specific positions exhibited potent anti-inflammatory activity, comparable to the reference drug indomethacin. Similarly, specific substitutions enhanced the analgesic activity compared to the reference drug diclofenac sodium. This highlights the potential for tailoring the biological activity of these derivatives through specific structural modifications on the this compound scaffold.
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